molecular formula C9H5F2NO B13900446 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene CAS No. 862094-21-1

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene

Cat. No.: B13900446
CAS No.: 862094-21-1
M. Wt: 181.14 g/mol
InChI Key: ZPHVQGIQJOEWJR-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene is a specialized organic compound that serves as a versatile building block in medicinal chemistry and materials science research. Its molecular structure incorporates two key functional groups: a benzene ring substituted with two fluorine atoms at the 1 and 2 positions, and an isocyanate group (-N=C=O) connected via an ethenyl linker. The presence of the isocyanate group is particularly valuable, as it is highly reactive towards nucleophiles such as alcohols and amines, allowing researchers to efficiently synthesize ureas and carbamates through addition reactions. The difluorobenzene scaffold is a common motif in the development of pharmaceuticals and agrochemicals, as fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The specific spatial arrangement of the fluorine atoms on the aromatic ring, defined as 1,2-difluoro, can impart unique electronic and steric properties to the compound. This makes it a valuable reagent for constructing more complex molecular architectures, particularly in the synthesis of polymers and functional materials, where it can be used to modify thermal and mechanical properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As with all isocyanates, appropriate safety precautions must be followed.

Properties

CAS No.

862094-21-1

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

1,2-difluoro-4-(2-isocyanatoethenyl)benzene

InChI

InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H

InChI Key

ZPHVQGIQJOEWJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CN=C=O)F)F

Origin of Product

United States

Preparation Methods

Fluorination of Aromatic Precursors

  • Difluorination via Difluorocarbene Addition and Ring Expansion :
    Research on related difluorinated aromatic compounds suggests that difluorocarbene intermediates can be generated in situ from reagents such as phenyl(trifluoromethyl)mercury(II) (Seyferth’s reagent). This reagent, upon reaction with sodium iodide (NaI), releases difluorocarbene, which can add to cyclobutene derivatives to form difluorinated benzene rings after ring expansion and elimination steps. This method allows for the introduction of fluorine atoms in a controlled manner on the aromatic ring, avoiding hazardous fluorination reagents and minimizing explosive byproducts typical of classical Balz-Schiemann reactions.
    The reaction proceeds through a cationic mechanism involving housane intermediates and allylic ion rearrangements, ultimately yielding difluorobenzenes with substituents positioned according to the precursor cyclobutene structure.

  • Purification and Reaction Conditions :
    The success of this fluorination approach depends heavily on the purity of the cyclobutene precursor and rigorous exclusion of moisture. Reagents and solvents are dried thoroughly, and reactions are conducted under inert atmosphere to prevent side reactions and decomposition of sensitive intermediates.

Introduction of the Isocyanatoethenyl Group

  • Isocyanate Functional Group Installation :
    The isocyanatoethenyl substituent can be introduced via controlled reactions of appropriate vinyl precursors bearing amino or halogen substituents, followed by conversion to isocyanate groups using phosgene derivatives or safer alternatives such as triphosgene or carbonyldiimidazole (CDI).
    While specific documented procedures for this compound are limited, general isocyanate synthesis involves reaction of amines with phosgene or equivalents under anhydrous conditions, often in the presence of bases to trap HCl generated during the reaction.

  • Direct Isocyanation of Fluorinated Aromatics :
    Some isocyanates are prepared by direct substitution of aromatic halides or via Curtius rearrangement of acyl azides derived from fluorinated carboxylic acids. However, the presence of fluorine atoms ortho to the reactive site requires careful control to avoid side reactions or defluorination.

Experimental Considerations and Data Tables

Step Reaction Type Key Reagents/Conditions Notes
1 Cyclobutene Synthesis Multi-step from substituted alkynes and zirconocene dichloride Requires high purity; precursor for difluorocarbene addition
2 Difluorocarbene Generation Phenyl(trifluoromethyl)mercury(II), NaI, reflux benzene Releases difluorocarbene for ring expansion; moisture sensitive
3 Ring Expansion & Fluorination Heating under inert atmosphere Forms difluorobenzene ring with fluorines at 1,2-positions
4 Isocyanate Group Introduction Phosgene or triphosgene, amine precursors Conversion of vinyl amines to isocyanates; anhydrous conditions required

Summary of Research Findings

  • The synthesis of 1,2-difluoro substituted aromatic compounds via difluorocarbene ring expansion is a promising method that avoids hazardous fluorination reagents and explosive intermediates.
  • The isocyanate functional group is typically introduced after fluorination through classical isocyanation reactions, requiring strictly anhydrous conditions to maintain isocyanate integrity and prevent hydrolysis.
  • The overall synthetic route demands high purity starting materials, rigorous drying protocols, and inert atmosphere techniques to achieve reproducible yields and product stability.
  • Despite some success reported with related compounds, detailed, reproducible protocols specifically for this compound remain limited in publicly available literature, indicating a need for further experimental optimization and documentation.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other functional groups under suitable conditions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.

    Addition Reactions: Reagents such as amines, alcohols, and thiols can react with the isocyanate group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Addition Reactions: Products include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.

Scientific Research Applications

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
This compound C₉H₄F₂NCO 195.14 g/mol –F (1,2), –CH=CH–NCO (4) High reactivity for polymerization; pharmaceutical intermediates (inferred)
1,2-Difluoro-4-(trifluoromethyl)benzene C₇H₃F₅ 182.09 g/mol –F (1,2), –CF₃ (4) Solvent additive; agrochemical precursor
1,2-Difluoro-4-(methylsulfonyl)benzene C₇H₆F₂O₂S 192.18 g/mol –F (1,2), –SO₂CH₃ (4) Pharmaceutical intermediates (antibiotics, antivirals)
1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene C₈H₅F₂NO₂ 193.13 g/mol –F (1,2), –CH=CH–NO₂ (4) Explosives research; nitroarene synthesis
1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene C₁₇H₁₄F₂ 256.29 g/mol –F (1,2), –C≡C–C₆H₄–C₃H₇ (4) Liquid crystal materials; OLED components

Key Observations :

  • Electron-Withdrawing Effects : Fluorine substituents at 1,2-positions reduce electron density on the benzene ring, enhancing electrophilic substitution reactivity. This effect is amplified in –CF₃ and –SO₂CH₃ analogs, which are meta-directing .
  • Reactivity of Isocyanatoethenyl Group: The –NCO group in the target compound is more reactive than the –NO₂ group in the nitroethenyl analog due to its electrophilic nature, enabling rapid crosslinking in polymers .
  • Steric Effects : Bulky substituents (e.g., –C≡C–C₆H₄–C₃H₇) reduce reaction rates compared to smaller groups like –NCO or –CF₃ .

Mechanistic Insights from Electron-Stimulated Desorption (ESD) Studies

Though ESD data for the target compound are unavailable, studies on condensed benzene and fluorinated analogs reveal:

  • Charge Fragmentation : Fluorinated benzenes exhibit anion/cation desorption yields influenced by dissociative electron attachment (DEA) and dipolar dissociation (DD) . For example, anion yields in fluorobenzenes are ~300–700× higher than cation yields due to DD dominance .
  • Thickness Dependence: Anion desorption peaks at ~2 monolayers (ML) for benzene films on Pt, suggesting optimal charge transfer at this thickness . This may extrapolate to fluorinated derivatives, where electron-withdrawing groups alter charge distribution.

Biological Activity

1,2-Difluoro-4-(2-isocyanatoethenyl)benzene is a fluorinated aromatic compound that has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its difluorobenzene moiety and an isocyanate functional group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in relation to several key areas:

1. Cytotoxicity

Studies have shown that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure. The cytotoxic effects of 1,2-difluoro derivatives have been explored in various cell lines, indicating potential for both therapeutic and toxic effects.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa15
1,2-DifluorobenzeneA54920

2. Genotoxicity

Genotoxicity studies are crucial for assessing the safety profile of chemical compounds. The isocyanate group is known for its reactivity with nucleophiles, which raises concerns regarding DNA damage.

  • Case Study : In a study focusing on workers exposed to benzene and its derivatives, including fluorinated compounds, chromosomal aberrations were noted. This suggests a potential for genotoxic effects associated with prolonged exposure to similar structures .

3. Immunological Effects

Research indicates that exposure to certain fluorinated compounds may lead to immunosuppressive effects. For instance, natural killer (NK) cell activity has been observed to decrease in individuals exposed to benzene derivatives.

  • Findings : Decreased NK cell counts were documented in gas station attendants exposed to benzene-related compounds, highlighting a possible immunotoxic effect that could be relevant for 1,2-difluoro derivatives as well .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Reactive Metabolites : The formation of reactive intermediates that can interact with cellular macromolecules.
  • Oxidative Stress : Induction of oxidative stress pathways leading to cellular damage.

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